molecular formula C13H24O3 B1355427 8-Oxotridecanoic acid CAS No. 92155-73-2

8-Oxotridecanoic acid

Cat. No. B1355427
CAS RN: 92155-73-2
M. Wt: 228.33 g/mol
InChI Key: NRXWTLNJLIPQNT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 8-Oxotridecanoic acid is 1S/C13H24O3/c1-2-3-6-9-12(14)10-7-4-5-8-11-13(15)16/h2-11H2,1H3,(H,15,16) . This code provides a specific representation of the molecule’s structure. The compound’s SMILES representation is CCCCCC(=O)CCCCCCC(=O)O .


Physical And Chemical Properties Analysis

8-Oxotridecanoic acid has a molecular weight of 228.33 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available resources.

Scientific Research Applications

Oxidative DNA Damage and Disease Pathogenesis

8-Oxotridecanoic acid derivatives, such as 8-oxoguanine and 8-oxo-7,8-dihydroguanine, are crucial in understanding oxidative DNA damage. These compounds are significant markers for oxidative stress and have implications in diseases like cancer and degenerative disorders. The presence of 8-oxoG and 8-oxo-7,8-dihydroguanine in DNA is a major focus in the study of aging, cancer, and some degenerative diseases due to the mutations they can cause (Valavanidis, Vlachogianni, & Fiotakis, 2009); (Sekiguchi & Tsuzuki, 2002).

DNA Repair Mechanisms

Research also delves into the DNA repair mechanisms targeting 8-oxotridecanoic acid derivatives. The enzymes involved in base excision repair (BER) pathways, such as OGG1 and NEIL1/2, play a vital role in recognizing and repairing oxidative lesions in DNA. This has direct implications in understanding how cells maintain genetic stability and combat the effects of oxidative stress (Delaney et al., 2007); (Kuznetsov et al., 2007).

Biomarkers in Occupational Health

8-Oxotridecanoic acid derivatives like 8-OHdG are used as biomarkers in the study of occupational health, particularly in assessing oxidative DNA damage caused by exposure to nanomaterials. This is significant in evaluating the health risks associated with various industrial and environmental exposures (Omari Shekaftik & Nasirzadeh, 2021).

Environmental Toxicology

In environmental toxicology, derivatives like 8-oxo-dG serve as biomarkers for pollutants that induce oxidative stress in marine organisms. This aids in assessing the impact of environmental contaminants on wildlife and ecosystems (Machella et al., 2004).

properties

IUPAC Name

8-oxotridecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O3/c1-2-3-6-9-12(14)10-7-4-5-8-11-13(15)16/h2-11H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXWTLNJLIPQNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70919337
Record name 8-Oxotridecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70919337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Oxotridecanoic acid

CAS RN

92155-73-2
Record name 8-Oxotridecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092155732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Oxotridecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70919337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
HA Whaley - Journal of the American Chemical Society, 1971 - ACS Publications
… Periodate-permanganate oxidation of the vinyl ketone, 4, gave the previously unknown acid, 12-methyl8-oxotridecanoic acid(5). This compound was synthesized using the …
Number of citations: 27 pubs.acs.org
J Oakes, MCR Symons, TA Claxton - Journal of the American …, 1971 - ACS Publications
… Periodate-permanganate oxidation of the vinyl ketone, 4, gave the previously unknown acid, 12-methyl8-oxotridecanoic acid(5). This compound was synthesized using the …
Number of citations: 8 pubs.acs.org
RPL Bell, D Verdijk, M Relou, D Smith… - Bioorganic & medicinal …, 2005 - Elsevier
A series of cycloalkyl-substituted oxo-alkanedicarboxylic acids have been prepared by the TosMIC methodology departing from haloalkyl-substituted cycloalkylcarboxylic esters. …
Number of citations: 5 www.sciencedirect.com

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